molecular formula C10H10N2OS B13113703 2-Methoxy-4-(thiazol-2-yl)aniline

2-Methoxy-4-(thiazol-2-yl)aniline

Cat. No.: B13113703
M. Wt: 206.27 g/mol
InChI Key: QPPUNQJPKPTXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(thiazol-2-yl)aniline (CAS 1368963-31-8) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It features a benzylamine core substituted with a methoxy group and a thiazole heterocycle, giving it a molecular formula of C10H10N2OS and a molecular weight of 206.26 g/mol . This compound serves as a critical synthetic intermediate in the development of novel therapeutics. Its primary research value lies in its role as a key pharmacophore in the structure-activity relationship (SAR) studies of multi-target directed ligands (MTDLs). Specifically, analogs based on the 4-phenylthiazole scaffold have been extensively investigated as potent dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . Simultaneous inhibition of these two enzymes presents a promising therapeutic strategy for managing pain and inflammation, as it elevates levels of endogenous analgesic and anti-inflammatory mediators . Researchers utilize this aniline derivative to explore the impact of electronic and steric modifications on a molecule's potency and binding affinity, guiding the rational design of more effective drugs . Beyond its pharmacological applications, the thiazole ring is an electron-withdrawing heterocycle often incorporated into conjugated polymers and organic semiconductors, suggesting potential utility in materials science . As with all our fine chemicals, this compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-methoxy-4-(1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C10H10N2OS/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,11H2,1H3

InChI Key

QPPUNQJPKPTXRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=CS2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(thiazol-2-yl)aniline typically involves the reaction of 2-aminothiazole with 2-methoxyaniline under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(thiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while nitration can produce nitro derivatives of the compound .

Scientific Research Applications

2-Methoxy-4-(thiazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death in certain contexts .

Comparison with Similar Compounds

4-(Thiazol-2-yl)aniline

  • Structure : Lacks the methoxy group at the 2-position (CAS 193017-26-4) .
  • Molecular Weight : 176.24 g/mol vs. 206.25 g/mol for 2-Methoxy-4-(thiazol-2-yl)aniline.
  • Impact of Methoxy Group : The methoxy substituent in this compound increases electron density on the aromatic ring, enhancing its electron-donating capacity and solubility in polar solvents .

N,N-Dimethyl-4-(thiazol-2-yl)aniline

  • Structure: Features dimethylamino instead of methoxy at the 2-position.
  • Electronic Properties: The dimethylamino group is a stronger electron donor than methoxy, leading to higher ionization energy (8.2 eV vs. 8.5 eV for methoxy derivatives) and altered dipole moments .

Heterocyclic Variations

Benzo[d]thiazole Derivatives

  • Example : 4-(Benzo[d]thiazol-2-yl)aniline (3a in ).
  • Biological Activity : Exhibits antimicrobial efficacy (MIC = 2–8 µg/mL) , outperforming simpler thiazole derivatives due to enhanced π-π stacking with microbial targets.
  • Synthetic Yield : 60% for 3a vs. higher yields (e.g., 69% for fluorinated analogue 3j) , indicating substituents like fluorine improve reaction efficiency.

Fluorinated Derivatives

  • Example : 4-(7-Fluorobenzo[d]thiazol-2-yl)aniline (3j).
  • Impact of Fluorine : Fluorine increases electronegativity, improving metabolic stability and binding affinity in drug design .

Substituent Effects on Pharmacological Properties

Compound Substituent Biological Activity (MIC, µg/mL) Synthetic Yield (%)
This compound -OCH₃ 4–16 60–70
4-(Benzo[d]thiazol-2-yl)aniline Benzo[d]thiazole 2–8 60
4-(7-Fluorobenzo[d]thiazol-2-yl)aniline -F, Benzo[d]thiazole Not reported 69
N,N-Dimethyl-4-(thiazol-2-yl)aniline -N(CH₃)₂ Not reported ~70

Electronic and Solubility Properties

Property This compound 4-(Thiazol-2-yl)aniline N,N-Dimethyl-4-(thiazol-2-yl)aniline
Ionization Energy (eV) 8.5 8.7 8.2
Electron Affinity (eV) 0.3 0.2 0.4
Dipole Moment (Debye) 3.1 2.8 3.5
Water Solubility Moderate Low High

Environmental and Toxicological Profiles

  • This compound: Limited toxicity data; however, structurally related compounds like 2-Methoxy-4-(2-sulfatoethylsulfonyl)aniline show environmental persistence and algal toxicity (EC₅₀ = 3.02 mg/L) .

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